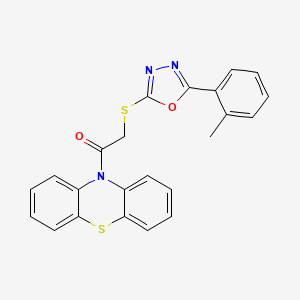

1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Beschreibung

1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a phenothiazine-based hybrid molecule incorporating a 1,3,4-oxadiazole-thioether moiety.

Eigenschaften

Molekularformel |

C23H17N3O2S2 |

|---|---|

Molekulargewicht |

431.5 g/mol |

IUPAC-Name |

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenothiazin-10-ylethanone |

InChI |

InChI=1S/C23H17N3O2S2/c1-15-8-2-3-9-16(15)22-24-25-23(28-22)29-14-21(27)26-17-10-4-6-12-19(17)30-20-13-7-5-11-18(20)26/h2-13H,14H2,1H3 |

InChI-Schlüssel |

PARJLJNHPMXQEH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanon umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Oxadiazol-Rings: Dies kann durch Cyclisierung eines Hydrazids mit einem Carbonsäurederivat unter sauren oder basischen Bedingungen erreicht werden.

Bildung der Thioether-Bindung: Das Oxadiazol-Derivat wird dann mit einer Thiolverbindung umgesetzt, um die Thioether-Bindung zu bilden.

Anlagerung des Phenothiazins: Schließlich wird der Phenothiazin-Rest durch eine nucleophile Substitutionsreaktion eingeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, das Hochdurchsatzscreening von Reaktionsbedingungen und die Verwendung von Katalysatoren zur Verbesserung der Ausbeute und zur Reduzierung der Reaktionszeiten.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanon kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Der Phenothiazin-Rest kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Der Oxadiazol-Ring kann unter bestimmten Bedingungen zu Aminen reduziert werden.

Substitution: Die Thioether-Bindung kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research has highlighted the antioxidant properties of phenothiazine derivatives, including those similar to 1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone. A study demonstrated that derivatives of phenothiazine linked to triazole exhibited significant antioxidant activity, suggesting a potential for developing new antioxidant agents based on this compound .

Antimicrobial Activity

The compound's structural components suggest its application in developing antimicrobial agents. Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives featuring oxadiazole rings have been synthesized and tested for their antimicrobial properties, revealing promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The exploration of phenothiazine derivatives as anticancer agents has gained traction. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis or ferroptosis—a form of cell death associated with oxidative stress . The specific compound may exhibit similar properties due to its structural characteristics.

Photophysical Properties

The incorporation of oxadiazole into the phenothiazine framework can enhance the photophysical properties of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the electronic properties through substitution can lead to materials with desirable luminescent characteristics.

Sensor Development

Due to its unique electronic properties, 1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone may also find applications in sensor technology. Its responsiveness to environmental changes can be harnessed for developing sensors that detect specific biomolecules or environmental pollutants.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also participate in electron transfer processes, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -Cl) increase melting points compared to electron-donating groups (e.g., -OCH₃), likely due to enhanced dipole interactions .

- The trifluoromethyl group in Compound 29 may improve metabolic stability compared to chloro or methoxy analogs.

Variations in the Oxadiazole Substituent

The oxadiazole ring’s substituent critically impacts bioactivity and solubility:

Key Observations :

- Nitro and cyano substituents () introduce strong electron-withdrawing effects, which could stabilize charge-transfer interactions in biological targets.

Comparative Physicochemical Properties

Melting Points and Solubility:

- Chloro-substituted phenothiazines (e.g., Compound 30) exhibit higher melting points (194–196°C) due to stronger halogen bonding .

- Methoxy-substituted phenothiazines (e.g., Compound 31) show lower melting points (166–168°C), suggesting reduced crystal lattice stability .

- The target compound’s o-tolyl group may lower aqueous solubility compared to pyridyl analogs but improve lipid membrane diffusion.

Spectroscopic Features:

SAR Insights :

- Lipophilic groups (e.g., o-tolyl) may enhance CNS activity but reduce solubility.

- Electron-withdrawing phenothiazine substituents (-Cl, -CF₃) improve receptor binding but may increase toxicity.

Biologische Aktivität

1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel compound that integrates the phenothiazine moiety with an oxadiazole derivative. This combination is of significant interest due to the biological properties associated with both structural components. Phenothiazines are known for their antipsychotic and antimicrobial activities, while oxadiazoles exhibit notable cytotoxic and antioxidant properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis

The synthesis of 1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves several steps that typically include the formation of the oxadiazole ring followed by its coupling with the phenothiazine core. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Cytotoxicity

Research indicates that compounds containing both phenothiazine and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inhibiting cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

A study evaluated the cytotoxic activity of similar compounds and reported IC50 values indicating effective inhibition at low concentrations. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3d | HeLa | 29 |

| 3c | MCF-7 | 73 |

These results suggest that structural modifications can enhance the biological activity of oxadiazole derivatives when combined with phenothiazine .

Antioxidant Activity

Oxadiazole derivatives are also recognized for their antioxidant properties. The presence of sulfur in the structure may contribute to increased lipophilicity and better tissue permeability, enhancing their potential as therapeutic agents. Studies have shown that such compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .

Case Studies

Several case studies have highlighted the efficacy of phenothiazine-based compounds in clinical settings:

- Anticancer Activity : A study demonstrated that a phenothiazine derivative with an oxadiazole unit exhibited significant antiproliferative effects against various cancer cell lines, suggesting its potential as a lead compound for further development.

- Neuroprotective Effects : Another investigation into phenothiazine derivatives indicated neuroprotective properties in models of neurodegenerative diseases, attributed to their ability to modulate oxidative stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.